Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-derived compound featuring a carbamate group and a benzylpiperidinyl substituent. The benzylpiperidine group may enhance lipophilicity and blood-brain barrier permeability, while the thiazole-carbamate framework could influence electronic properties and binding affinity .
Properties
IUPAC Name |
methyl N-[4-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-26-19(25)22-18-21-16(13-27-18)11-17(24)20-15-7-9-23(10-8-15)12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHLEJLZILZVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, primarily targets the Monoamine Oxidase (MAO) enzymes. These enzymes exist in two isoforms, MAO-A and MAO-B, and they play a crucial role in the oxidative deamination of xenobiotic and endogenous amines, including many neurotransmitters.
Mode of Action
The compound interacts with its targets, the MAO enzymes, by inhibiting their activity. This inhibition is achieved through competitive binding, where the compound competes with the enzyme’s natural substrates for the active site. This results in a decrease in the enzyme’s activity, leading to an increase in the concentration of neurotransmitters in the brain.
Biochemical Pathways
The inhibition of MAO enzymes affects several biochemical pathways. Primarily, it impacts the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the breakdown of these neurotransmitters, the compound increases their levels in the synaptic cleft, enhancing neurotransmission. This can have downstream effects on mood regulation, cognitive function, and other neurological processes.
Biological Activity
Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurological disorders. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a carbamate group, and a benzylpiperidine moiety, which are significant for its biological interactions. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often target various neurotransmitter systems, particularly cholinergic and serotonergic pathways. The benzylpiperidine component is known to enhance the activity of acetylcholinesterase inhibitors, which are crucial in treating Alzheimer’s disease and other cognitive disorders . Additionally, the thiazole moiety may contribute to the modulation of neuroinflammatory processes.
Biological Activity
1. Cholinesterase Inhibition:
Studies have shown that related compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are essential for neurotransmission in the central nervous system. For instance, compounds derived from donepezil structure modifications have demonstrated potent AChE inhibition with IC50 values in the low micromolar range .
2. Neuroprotective Effects:
The neuroprotective potential of this compound has been suggested through its ability to penetrate the blood-brain barrier (BBB). This property is crucial for any therapeutic agent targeting neurological disorders .
3. Antioxidant Activity:
Compounds with similar structures have been reported to exhibit antioxidant properties, reducing oxidative stress in neuronal cells. This activity is vital for protecting neurons from degeneration associated with diseases like Alzheimer’s .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study focused on a series of benzylpiperidine derivatives demonstrated that these compounds could significantly reduce cell death in neurotoxic environments. The mechanism was attributed to both cholinesterase inhibition and antioxidant effects, suggesting a multi-target approach for neuroprotection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core Structure: Thiazole ring with a carbamate group at position 2 and a 2-oxoethylamino-benzylpiperidine substituent at position 3.
Analogs (From and )
- Core : Thiazole with urea linkage instead of carbamate.
- Substituents : Varied aromatic/hydrophobic groups (e.g., trifluoromethyl, benzyloxy, halogens).
- Functional Groups : Hydrazinyl-oxoethyl-piperazine or benzylidene derivatives.
Methyl (4-(2-(Cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate (): Core: Identical thiazole-carbamate structure. Substituents: Cyclopropylamino group instead of benzylpiperidinyl. Molecular Weight: 255.30 (vs. ~400–700 for urea-based analogs in ).
Physicochemical Properties
*Estimated based on structural complexity.
Key Observations :
Electronic and Spectroscopic Profiles
- 1H-NMR : Urea analogs () show distinct aromatic proton shifts (δ 7.0–8.5 ppm) and hydrazine NH signals (δ 10–12 ppm). The target compound’s benzylpiperidinyl protons would resonate near δ 2.5–3.5 ppm (piperidine CH₂) and δ 7.2–7.4 ppm (benzyl aromatic) .
- ESI-MS : Urea analogs display [M−2HCl+H]+ peaks due to chloride counterions, while the target compound may show [M+H]+ or [M+Na]+ adducts.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Multi-step synthesis protocols, such as those involving palladium catalysts (e.g., palladium diacetate) and tert-butyl XPhos ligands, can enhance coupling efficiency in inert atmospheres (40–100°C) . Reaction conditions like solvent choice (e.g., tert-butyl alcohol) and purification via HPLC (as in , achieving 98–99% purity) are critical. For low-yield intermediates (e.g., 6% yield in compound 59), iterative optimization of stoichiometry and temperature is recommended .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR, NMR, and mass spectrometry (MS) to validate molecular structure. For example, NMR peaks at δ 7.28–7.43 ppm confirm aromatic protons in thiazole derivatives, while MS data (e.g., m/z 305 [M+1]) align with theoretical values . HPLC retention times under gradient elution (e.g., 98–99% purity) ensure batch consistency .
Q. How can researchers address discrepancies in spectral data during characterization?
- Methodological Answer : Cross-validate spectra with computational tools (e.g., density functional theory for NMR chemical shifts) and repeat experiments under controlled conditions (e.g., inert atmosphere). For unresolved peaks, consider alternative solvents (e.g., DMSO-d6) or advanced techniques like 2D NMR (COSY, HSQC) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the thiazole-carbamate moiety in this compound?
- Methodological Answer : The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution at the 2-position, while the carbamate group enhances stability against hydrolysis. Substituent effects (e.g., trifluoromethyl groups in similar compounds) can be studied via Hammett plots or computational docking to predict reactivity . Experimental validation through kinetic studies (e.g., varying pH or temperature) is advised .
Q. How do steric and electronic factors influence the compound’s interaction with biological targets?
- Methodological Answer : Molecular dynamics simulations can model interactions with enzymes or receptors. For instance, the benzylpiperidinyl group may enhance lipophilicity and membrane permeability, while the carbamate moiety could participate in hydrogen bonding. Compare analogs (e.g., pyrimidine-thiazole hybrids in ) to isolate key pharmacophoric features .
Q. What experimental designs are suitable for assessing environmental stability and degradation pathways?
- Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
- Abiotic degradation : Expose the compound to UV light, varying pH, and redox conditions, then quantify residues via LC-MS/MS.
- Biotic degradation : Use soil/water microcosms with microbial communities, tracking metabolites over time .
Q. How can researchers resolve low reproducibility in biological activity assays involving this compound?
- Methodological Answer : Standardize assay conditions using randomized block designs (e.g., split-split plots for variables like concentration and exposure time) . Include positive controls (e.g., known kinase inhibitors for enzyme assays) and validate results across ≥3 independent replicates. Statistical tools like ANOVA can identify confounding variables (e.g., solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
